N-desmethyl loperamide

概述

描述

N-desmethyl loperamide is a metabolite of loperamide, an over-the-counter antidiarrheal medication. Loperamide is a potent μ-opioid receptor agonist that primarily acts on the gastrointestinal tract to reduce motility and fluid secretion.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-desmethyl loperamide typically involves the demethylation of loperamide. This can be achieved through various chemical reactions, including the use of strong acids or bases to remove the methyl group from the nitrogen atom. One common method involves the use of boron tribromide (BBr3) as a demethylating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the removal of impurities and by-products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the purity and identity of the compound .

化学反应分析

Types of Reactions: N-desmethyl loperamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with increased hydrogen content.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

科学研究应用

Neuroimaging and P-glycoprotein Function

N-desmethyl loperamide is predominantly studied as a radiotracer in positron emission tomography (PET) imaging. Its ability to provide insights into the function of P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier, is particularly noteworthy.

Radiotracer Development

- Synthesis and Characterization : this compound has been effectively synthesized and labeled with carbon-11 for PET imaging. The radiotracer [^11C]this compound has been shown to have a high purity and yield, making it suitable for in vivo studies of P-gp function ( ).

- In Vivo Studies : In animal models, particularly P-gp knockout mice, [^11C]this compound demonstrated significantly higher brain uptake compared to its parent compound loperamide. This suggests that this compound can serve as a more effective tracer for assessing P-gp activity in the brain ( ).

Clinical Implications

- Measuring Drug Transport : this compound's selectivity for P-glycoprotein allows researchers to measure the in vivo activity of this transporter, which is crucial for understanding drug interactions and the pharmacokinetics of various medications ( ).

- Potential for Drug Development : By elucidating how drugs interact with P-gp, this compound can aid in the design of new therapeutic agents that can effectively cross the blood-brain barrier ( ).

Cardiotoxicity Studies

Recent case studies have highlighted the potential cardiotoxic effects associated with excessive use of loperamide and its metabolites, including this compound.

Case Reports

- A notable case involved a patient who experienced severe cardiac events after consuming high doses of loperamide. The patient's symptoms were attributed to cardiotoxicity linked to both loperamide and its metabolite this compound ( ).

- The management included intralipid emulsion therapy, which has shown promise in treating drug-induced cardiotoxicity ( ).

Mechanistic Insights

Research has indicated that this compound may affect cardiac ion channels, leading to arrhythmias and other cardiovascular issues when used inappropriately or in overdose situations. Studies utilizing in silico modeling have predicted significant safety margins when considering drug interactions involving this compound ( ).

Summary of Findings

The applications of this compound extend beyond its role as a mere metabolite of loperamide:

作用机制

N-desmethyl loperamide exerts its effects primarily through interaction with opioid receptors in the gastrointestinal tract. It binds to μ-opioid receptors, leading to the inhibition of adenylate cyclase activity. This results in decreased cyclic adenosine monophosphate (cAMP) levels, reduced calcium ion influx, and increased potassium ion efflux. These changes lead to hyperpolarization of enteric neurons, decreased neuronal excitability, and reduced gastrointestinal motility .

相似化合物的比较

Loperamide: The parent compound, more potent in its antidiarrheal effects.

Diphenoxylate: Another antidiarrheal agent with similar opioid receptor activity.

Haloperidol: A structurally related compound with different pharmacological effects.

Uniqueness: N-desmethyl loperamide is unique due to its specific interaction with P-glycoprotein and its role as a metabolite of loperamide. Unlike loperamide, it has reduced central nervous system penetration, making it less likely to cause central opioid effects .

生物活性

N-desmethyl loperamide (N-dLop) is a significant metabolite of loperamide, an opioid receptor agonist primarily used as an anti-diarrheal medication. Understanding the biological activity of N-dLop is crucial due to its implications in pharmacology, particularly regarding its interactions with the blood-brain barrier and its potential cardiotoxic effects. This article synthesizes findings from various studies, highlighting the compound's pharmacokinetics, receptor interactions, and case studies related to its toxicity.

This compound is known for its selectivity towards P-glycoprotein (P-gp), an ATP-binding cassette transporter that plays a critical role in drug absorption and distribution. Studies have shown that N-dLop acts as a substrate for P-gp, influencing its ability to cross the blood-brain barrier (BBB). Its lipophilicity allows it to enter the brain under certain conditions, especially when P-gp activity is inhibited.

Table 1: Summary of Key Pharmacokinetic Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Weight | 341.46 g/mol |

| Lipophilicity | Moderate; allows BBB penetration under inhibition |

| P-glycoprotein Interaction | Substrate at low concentrations; inhibitor at high concentrations |

| Selectivity | High selectivity for P-gp over Mrp1 and BCRP |

In Vivo Studies

Research utilizing positron emission tomography (PET) has demonstrated that N-dLop can be effectively used to measure P-gp function in vivo. In studies involving both wild-type and knockout mice, it was observed that N-dLop uptake was significantly higher in P-gp knockout mice compared to wild-type mice, indicating that P-gp effectively limits its brain penetration .

Case Study: PET Imaging with this compound

In a study aimed at assessing brain P-gp function, researchers injected [^11C]this compound into various mouse models. The results revealed negligible brain uptake in wild-type mice but markedly increased uptake in P-gp knockout mice, confirming N-dLop's role as a substrate for this transporter .

Toxicological Implications

Recent case reports have highlighted the potential cardiotoxicity associated with loperamide and its metabolites, including N-dLop. A notable case involved a patient who experienced cardiogenic syncope and polymorphic ventricular tachycardia attributed to excessive loperamide use. This case underscores the importance of understanding the toxicological profile of loperamide’s metabolites .

Table 2: Clinical Cases of Loperamide Toxicity

| Case Description | Findings |

|---|---|

| Loperamide-induced cardiogenic shock | Multiple cardiac arrests; recovery with treatment |

| Long-term abuse (>100 pills/day) | Severe cardiac effects; necessitated aggressive intervention |

属性

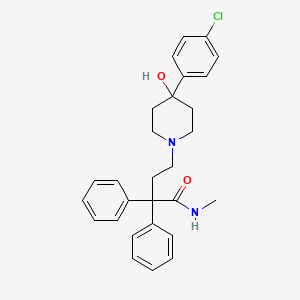

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOPTLXEYOVARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430956 | |

| Record name | N-Desmethyl loperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66164-07-6 | |

| Record name | N-Desmethyl Loperamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66164-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylloperamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066164076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl loperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLLOPERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R07BFN7L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-desmethyl loperamide (dLop) primarily known for in a research context?

A1: dLop is primarily recognized as a research tool for studying P-glycoprotein (P-gp), an efflux transporter protein found at the blood-brain barrier (BBB) [, , , ].

Q2: How does dLop interact with P-glycoprotein?

A2: dLop acts as a substrate for P-gp, meaning it binds to the transporter and is actively pumped out of cells [, ]. At the BBB, this prevents dLop from entering the brain [, ].

Q3: What happens to brain uptake of dLop when P-gp is inhibited?

A3: When P-gp is inhibited, dLop is no longer efficiently effluxed from the brain. This leads to a significant increase in its brain uptake, which can be visualized using Positron Emission Tomography (PET) imaging [, , , ].

Q4: Besides being a P-gp substrate, does dLop have other notable interactions within cells?

A5: Research shows that dLop accumulates in lysosomes, acidic organelles found within cells. This accumulation is thought to be due to ionic trapping of this weak base within the acidic lysosomal environment [, ].

Q5: How does lysosomal trapping of dLop impact its use as a PET imaging agent?

A6: Lysosomal trapping enhances the PET signal of [¹¹C]dLop by causing the radiotracer to accumulate over time, effectively amplifying the signal [, ].

Q6: Is there any spectroscopic data available for dLop?

A6: The provided abstracts do not contain detailed spectroscopic data for dLop.

Q7: What can be said about the stability of dLop for research purposes?

A9: While the provided abstracts don't delve into specific stability data, they highlight the use of [¹¹C]dLop in PET imaging, suggesting sufficient stability for radiolabeling and in vivo studies [, , , ].

Q8: What analytical techniques are used to study dLop and its interaction with P-gp?

A8: The research primarily uses:

- PET Imaging: To visualize and quantify the brain uptake of [¹¹C]dLop in the presence and absence of P-gp inhibitors [, , , ].

- Cell-based Transport Assays: To measure the accumulation and efflux of [³H]dLop in cells overexpressing P-gp and other transporters [, , ].

- Immunohistochemistry and Western Blotting: To quantify P-gp expression levels in cells and tissues [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。